4-Bromo-6-fluoro-5-methylindole
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Overview
Description
4-Bromo-6-fluoro-5-methylindole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine, fluorine, and a methyl group on the indole ring, is of particular interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-5-methylindole typically involves multi-step procedures starting from commercially available precursors. One common method involves the bromination and fluorination of 5-methylindole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination. The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoro-5-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-6-fluoro-5-methylindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-5-methylindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-Bromo-5-methylindole
- 6-Fluoro-5-methylindole
- 4-Bromo-6-fluoroindole
Comparison: 4-Bromo-6-fluoro-5-methylindole is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it more versatile in synthetic applications compared to its analogs. The combination of these substituents can enhance its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C9H7BrFN |
---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-7(11)4-8-6(9(5)10)2-3-12-8/h2-4,12H,1H3 |
InChI Key |
PRKDWPZKMRLKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1Br)C=CN2)F |
Origin of Product |
United States |
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